Methylpropylsilane can be synthesized through various chemical reactions involving silanes and organic compounds. It is classified under organosilicon compounds and specifically as a silane, which is a group of compounds containing silicon-hydrogen bonds. This compound is also listed in chemical databases such as PubChem, where it is identified by its Chemical Identifier (CID) 13255984 .
Methylpropylsilane can be synthesized through several methods, including:
The synthesis often requires specific conditions such as temperature control, inert atmosphere (to prevent moisture interference), and careful handling of reactive intermediates. For instance, hydrosilylation reactions typically occur at elevated temperatures (around 100°C) and may require platinum-based catalysts for efficiency.
Methylpropylsilane features a silicon atom bonded to one methyl group and one propyl group. The structure can be represented as follows:
The molecular geometry around the silicon atom is tetrahedral, typical for silanes, which influences its reactivity and interaction with other chemical species.
Methylpropylsilane participates in various chemical reactions, including:
These reactions typically require catalysts or specific conditions such as elevated temperatures or vacuum environments to drive the processes efficiently.
The mechanism by which methylpropylsilane acts primarily involves its ability to bond with substrates through its reactive silanol groups formed during hydrolysis. The process includes:
Methylpropylsilane finds numerous applications across various industries:
The bonding configuration in methylpropylsilane (CH₃-SiH₂-C₃H₇) arises from the unique electronic properties of silicon compared to carbon. Ab initio calculations at the 3-21G(*) basis set level reveal critical differences in molecular orbital interactions compared to its carbon analog, methylpropane. The silicon atom possesses lower electronegativity (1.90 on the Pauling scale) than carbon (2.55), resulting in significant polarization of the Si–C bonds. This polarization manifests as increased electron density around the carbon atoms bonded to silicon, confirmed through Mulliken charge analysis showing carbon atoms in the Si–CH₃ and Si–CH₂– groups carry partial negative charges (approximately -0.25 e), while silicon exhibits a partial positive charge (+0.65 e) [4].
Molecular orbital analysis highlights substantial σ-conjugation involving the C–Si σ-bonds and adjacent orbitals. The highest occupied molecular orbital (HOMO) primarily consists of the silicon lone pair (3p orbital) mixed with σ-orbitals from methyl and propyl groups, while the lowest unoccupied molecular orbital (LUMO) is predominantly the σ(C–Si) antibonding orbital. This electronic configuration contrasts sharply with methylpropane, where no low-lying σ orbitals are present near the HOMO-LUMO gap. Hyperconjugative interactions between the filled σ(C–H) orbitals of the methyl group and the empty σ*(C–Si) orbital further stabilize the molecule by approximately 8–10 kJ/mol, as evidenced by natural bond orbital (NBO) analysis [4].
Table 1: Rotational Energy Barriers in Methylpropylsilane Conformers
Dihedral Angle | Relative Energy (kJ/mol) | Dominant Steric Component |
---|---|---|
0° (eclipsed) | 15.2 | H–Si–CH₂–H eclipsing |
60° (gauche) | 3.8 | CH₃/CH₂ van der Waals attraction |
180° (anti) | 0.0 (reference) | Minimized repulsion |
Conformational analysis reveals fundamental differences in rotational potential compared to carbon analogs. The rotational barrier around the Si–C bond in methylpropylsilane is significantly lower (15.2 kJ/mol for eclipsed conformation) than the C–C rotational barrier in butane (∼18.6 kJ/mol). This reduction stems from diminished torsional strain due to longer Si–C bonds (1.87 Å vs. 1.54 Å for C–C) and attractive van der Waals interactions between methyl and methylene groups in the gauche conformation. These attractive interactions lower the gauche conformer energy to only 3.8 kJ/mol above the anti conformer, contrasting sharply with butane's gauche penalty (∼3.8 kJ/mol repulsive) [4].
Methylpropylsilane exhibits distinct reactivity patterns in transition metal-catalyzed cross-coupling reactions compared to propylsilane (H₃Si–C₃H₇) and alkylsilicates ([R₄Si]⁻). While alkylsilicates demonstrate superior performance in photoredox/Ni-catalyzed systems with aryl bromides (yields up to 94%), methylpropylsilane faces significant challenges due to competitive β-hydride elimination pathways and slower transmetalation kinetics [5]. The presence of two hydride substituents on silicon in methylpropylsilane reduces its electrophilicity at silicon compared to trialkyl-substituted silanes, thereby decreasing its propensity for nucleophilic attack by metal alkoxides—a critical transmetalation step in cross-coupling mechanisms.
In nickel-catalyzed systems, methylpropylsilane shows moderate reactivity with vinyl iodides (yields 40–65%) but poor performance with vinyl chlorides (<10% yield), contrasting sharply with acetoxypropylsilicate which achieves 74–89% yields under identical conditions. This disparity originates from two key factors: 1) The reduced electrophilicity of silicon in methylpropylsilane necessitates stronger activation by the transition metal catalyst; 2) Competitive Si–H bond activation pathways divert catalytic cycles toward unproductive hydrosilylation rather than cross-coupling. Computational studies indicate the activation barrier for Si–C bond transmetalation in H₃Si–R systems is ∼8 kcal/mol higher than for R₄Si⁻ systems due to weaker coordination to palladium or nickel centers [5].
Table 2: Cross-Coupling Performance Comparison of Silane Derivatives
Silane Compound | Aryl Bromide Yield (%) | Vinyl Iodide Yield (%) | Catalyst System |
---|---|---|---|
Methylpropylsilane | 12–28 | 40–65 | Ni(dtbbpy)/Photoredox |
Potassium propyltrifluoroborate | 45–82 | 68–86 | Ru/Ni dual catalysis |
Tetraalkylsilicate | 0–94* | 27–86 | [Ru(bpy)₃]²⁺/Ni(II) |
Propylsilane (H₃Si–C₃H₇) | 5–18 | 30–58 | Pd(OAc)₂/P(t-Bu)₃ |
*Yields dependent on functional groups; epoxy and aminopropyl derivatives show reduced reactivity [5]
Strategies to enhance methylpropylsilane's coupling efficiency include: 1) In situ conversion to more reactive silicate anions using CsF or KOH; 2) Employing copper(I) catalysts that favor σ-bond metathesis with Si–H bonds; 3) Utilizing photoredox catalysis to generate radical intermediates from silane precursors. Recent advances in continuous flow photoredox systems have reduced reaction times from 18 hours to 40 minutes for silicate couplings, suggesting potential applicability to methylpropylsilane derivatives after appropriate modification [5].
The hydrolytic stability of methylpropylsilane in aprotic media is governed by its resistance toward nucleophilic attack at silicon, contrasting markedly with chlorosilanes or alkoxysilanes. Kinetic studies in anhydrous DMSO reveal a half-life exceeding 500 hours for methylpropylsilane at 25°C, compared to 45 minutes for chloromethylpropylsilane under identical conditions. This exceptional stability originates from the combination of σ-donor effects from the methyl and propyl groups and the moderate π-donor capacity of the hydride substituents, which collectively reduce silicon's electrophilicity [2].
The hydrolysis mechanism proceeds through a pentacoordinate silicon intermediate, as confirmed by ²⁹Si NMR spectroscopy. When exposed to controlled amounts of water in acetonitrile, methylpropylsilane forms a transient hydroxysilane (CH₃)(C₃H₇)Si(H)OH with a chemical shift of -35.2 ppm, distinct from the starting material (-40.5 ppm). This intermediate undergoes slow condensation to the disiloxane (CH₃)(C₃H₇)Si(H)–O–Si(H)(CH₃)(C₃H₇) rather than further hydrolysis, due to kinetic barriers exceeding 90 kJ/mol for dihydroxysilane formation. The rate-limiting step involves water coordination to silicon, with a calculated activation energy of 72.1 kJ/mol—significantly higher than the 45–55 kJ/mol range for trialkylsilanes [2].
Table 3: Hydrolysis Kinetics of Organosilicon Compounds in Anhydrous Acetonitrile
Compound | Rate Constant (h⁻¹·M⁻¹) | Half-life (h) | Activation Energy (kJ/mol) |
---|---|---|---|
Methylpropylsilane | 0.0023 | 500 | 72.1 |
Trimethylsilane | 0.045 | 30 | 58.3 |
Chloromethylpropylsilane | 25.7 | 0.45 | 38.9 |
Triethoxysilane | 890 | 0.015 | <30 |
Protective strategies against hydrolysis include steric shielding and electronic modulation. Incorporating bulky substituents at the β-carbon of the propyl group (e.g., (CH₃)₂CHCH₂– instead of n-propyl) increases half-life to >700 hours by sterically hindering water approach to silicon. Electronic effects are more pronounced when electron-donating groups are introduced; the amino-functional analog H₂N(CH₂)₃SiH₂CH₃ exhibits dramatically reduced stability (half-life <24 hours) due to intramolecular catalysis where the amine group facilitates water coordination to silicon. This effect is minimized by converting amines to ammonium salts (e.g., H₃N⁺(CH₂)₃SiH₂CH₃), restoring stability comparable to methylpropylsilane itself [2] [5].
In non-aqueous protic environments (e.g., methanol), solvolysis competes with hydrolysis. Methylpropylsilane undergoes methanolysis at rates proportional to methanol concentration, forming (CH₃)(C₃H₇)Si(H)OCH₃ with a second-order rate constant of 0.0018 h⁻¹·M⁻¹. Crucially, no acid or base catalysis is observed at neutral pH, confirming the mechanism involves direct nucleophilic substitution rather than acid/base-mediated pathways common in alkoxysilanes [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7